N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide (CAS RN: 1004393-51-4) is a synthetic small molecule with the molecular formula C₂₁H₁₆F₃N₃O₃ and an average molecular mass of 415.371 g/mol . Its structure features a dihydropyridine core substituted with a 3-(trifluoromethyl)benzyl group at position 1 and a 4-carbamoylphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c22-21(23,24)16-3-1-2-13(10-16)11-27-12-15(6-9-18(27)28)20(30)26-17-7-4-14(5-8-17)19(25)29/h1-10,12H,11H2,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYGXYXNKWKPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-carbamoylbenzaldehyde with 3-(trifluoromethyl)benzylamine in the presence of a suitable catalyst. This is followed by cyclization and oxidation reactions to form the dihydropyridine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Dihydropyridine Derivatives
The compound’s structural analogs primarily differ in substituents on the phenyl rings. Key examples include:
N-(4-Methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide (CAS RN: 946312-15-8)
- Molecular Formula : C₂₁H₁₇F₃N₂O₂
- Molecular Mass : 386.3671 g/mol
- Key Differences :
- 4-Methylphenyl vs. 4-carbamoylphenyl : The methyl group increases hydrophobicity, reducing hydrogen-bonding capacity compared to the carbamoyl group.
- 4-(Trifluoromethyl)benzyl vs. 3-(trifluoromethyl)benzyl : Positional isomerism of the CF₃ group may alter steric interactions with biological targets .
| Parameter | Target Compound | 4-Methylphenyl Analog |
|---|---|---|
| Molecular Formula | C₂₁H₁₆F₃N₃O₃ | C₂₁H₁₇F₃N₂O₂ |
| Molecular Mass (g/mol) | 415.371 | 386.3671 |
| Substituent (Position 1) | 3-(Trifluoromethyl)benzyl | 4-(Trifluoromethyl)benzyl |
| Substituent (Position 3) | 4-Carbamoylphenyl carboxamide | 4-Methylphenyl carboxamide |
| Solubility | Moderate (due to CONH₂) | Low (due to CH₃) |
1-(2,4-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (AroCageDB ID: IWH)
Functional Group Comparisons in Agrochemicals
Fluvalinate (CAS RN: 69409-94-5)
- Structure : Pyrethroid with CF₃ and carboxamide groups.
- Key Contrast : Fluvalinate’s ester linkage and pyrethroid core differ from the dihydropyridine scaffold, emphasizing the role of core rigidity in insecticidal activity .
Chlorantraniliprole (CAS RN: 500008-45-7)
- Structure : Anthranilic diamide with CF₃ and carboxamide.
- Relevance: Chlorantraniliprole targets insect ryanodine receptors (RyR), suggesting that the CF₃ group in the target compound may similarly enhance binding to electron transport proteins .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
SAR Insights :
- The 3-(trifluoromethyl)benzyl group optimizes steric and electronic interactions with hydrophobic binding pockets, as seen in pesticidal activity of M.28-class RyR modulators .
- The 4-carbamoylphenyl substituent may enhance solubility for systemic bioavailability, a limitation in methyl-substituted analogs .
Synthetic Challenges: Introducing the CF₃ group requires specialized fluorination reagents (e.g., trifluoromethylating agents), as noted in furopyridine syntheses .
Potential Applications: The compound’s dihydropyridine core and substituent profile suggest utility in agrochemicals (e.g., mitochondrial complex inhibitors) or pharmaceuticals (e.g., kinase inhibitors) .
Biological Activity
N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings.
Chemical Structure and Properties
The compound belongs to the dihydropyridine class, characterized by a pyridine ring that is partially saturated. The presence of substituents such as carbamoyl and trifluoromethyl groups significantly influences its pharmacological properties.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Mechanism of Action : The antimicrobial activity is often linked to the inhibition of fatty acid biosynthesis pathways in bacteria. Compounds that inhibit the enoyl-acyl carrier protein (ACP) reductase enzyme have shown promise against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
- Case Studies : A study demonstrated that derivatives of similar structures had minimum inhibitory concentrations (MICs) ranging from 4–8 µM against drug-resistant strains of M. tuberculosis .
2. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research has shown that related dihydropyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:
- In Vitro Studies : Compounds have been tested for their ability to inhibit COX-2 activity with IC50 values indicating significant inhibition at micromolar concentrations .
3. Anticancer Activity
Dihydropyridines have been explored for their anticancer potential:
- Mechanism : The anticancer effects are often attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation through various signaling pathways .
- Research Findings : In vitro studies have shown that certain derivatives can significantly reduce tumor cell viability in various cancer types, suggesting a potential for development into anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Inhibition of fatty acid biosynthesis | 4–8 µM (M. tuberculosis) |
| Anti-inflammatory | COX enzyme inhibition | IC50 ~ 10 µM |
| Anticancer | Induction of apoptosis | IC50 varies by cell line |
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Amide coupling (e.g., using carbodiimide reagents like EDC/HOBt) to link the carbamoylphenyl group to the dihydropyridine core.
- Benzylation of the nitrogen atom using 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Oxidation steps to form the 6-oxo group, often requiring controlled temperatures (40–60°C) and oxidizing agents like MnO₂ .
Critical Parameters:
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential for isolating the product from byproducts like unreacted trifluoromethylbenzyl intermediates .
Q. Which analytical techniques are most effective for confirming structural identity and purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is required:
Note: IR spectroscopy can validate carbonyl groups (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed in different assay systems?
Methodological Answer: Contradictions often arise from assay-specific variables. Systematic approaches include:
- Assay standardization : Control pH (e.g., 7.4 for physiological conditions), temperature (37°C for mammalian cells), and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Target validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm on-target effects.
- Metabolic stability screening : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Example: If a kinase inhibition assay contradicts cell-based apoptosis data, perform Western blotting to verify downstream target modulation (e.g., caspase-3 activation) .
Q. What strategies optimize pharmacokinetic properties without compromising target affinity?
Methodological Answer:
- Prodrug design : Introduce ester groups at the carboxamide moiety to enhance solubility; hydrolyze in vivo to release the active compound .
- Structural analogs : Replace the trifluoromethyl group with bioisosteres (e.g., chlorodifluoromethyl) to improve metabolic stability while retaining hydrophobicity .
- Formulation : Use nanocarriers (e.g., liposomes) to increase bioavailability in preclinical models .
Validation:
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against a specific target?
Methodological Answer:
- Core modifications : Synthesize derivatives with variations in the dihydropyridine ring (e.g., 5-methyl substitution) to assess steric effects.
- Substituent scanning : Replace the 4-carbamoylphenyl group with sulfonamide or urea analogs to probe hydrogen-bonding interactions .
- DoE (Design of Experiments) : Use factorial designs to optimize reaction conditions (e.g., temperature, stoichiometry) for parallel synthesis of analogs .
Example: A 2⁴ factorial design can evaluate the impact of substituents (X₁), solvent polarity (X₂), temperature (X₃), and catalyst loading (X₄) on bioactivity .
Q. What experimental approaches validate hypothesized mechanisms of action?
Methodological Answer:
- Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to identify binding interactions (e.g., π-π stacking with the trifluoromethylphenyl group) .
- Gene knockout models : Use CRISPR/Cas9 to delete the putative target gene and assess loss of compound efficacy in cellular assays .
- Thermal shift assays : Measure ΔTm of the target protein to confirm stabilization upon compound binding .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
- Docking refinement : Incorporate solvent effects and protein flexibility in molecular dynamics simulations.
- Experimental validation : Perform SPR or ITC to measure binding constants (Kd) and compare with in silico ΔG values .
- Protonation state check : Use pKa prediction tools to ensure the compound’s ionization state matches assay conditions (e.g., pH 7.4) .
Q. What steps mitigate batch-to-batch variability in biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
